7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of triazolo-pyrimidines. These compounds are characterized by their fused triazole and pyrimidine rings, which contribute to their diverse biological activities. This specific compound has garnered attention in medicinal chemistry due to its potential as an antimetabolite and its ability to inhibit various biological processes.
This compound can be classified under the broader category of triazolo[1,5-a]pyrimidines, which are known for their pharmacological properties, including antiviral and anticancer activities. The synthesis and evaluation of such compounds have been reported in various scientific studies, highlighting their significance in drug development and therapeutic applications .
The synthesis of 7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through several methods. A common approach involves the reaction of 3-amino-1,2,4-triazole with appropriate carbonyl compounds under acidic or basic conditions. For instance:
The reaction conditions typically involve refluxing in solvents such as ethanol or acetic acid and may require catalysts like Lewis acids to enhance yields. The efficiency of these reactions can vary significantly based on the substituents present on the starting materials .
The molecular formula for 7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is . Its structure features:
The compound's structure can be represented as follows:
The arrangement of atoms within these rings contributes to its unique chemical properties and biological activity .
7-Ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are often facilitated by altering reaction conditions such as temperature and solvent choice .
The mechanism of action for compounds like 7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that triazolo-pyrimidines can interfere with cellular processes by mimicking natural substrates or by binding to active sites on enzymes .
7-Ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is typically a crystalline solid with specific melting points that vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in polar solvents like water and ethanol .
This compound has potential applications in various fields:
Research continues into optimizing its synthesis and enhancing its biological activity for therapeutic applications .
The synthesis of 7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (C₉H₁₂N₄O, MW 192.22 g/mol) relies on robust cyclocondensation techniques. The foundational approach involves reacting ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization with formamide under reflux conditions to yield the triazolopyrimidine core. This method typically achieves 80–95% yields after 14 hours at 120°C in acetic acid . Alternative pathways include oxidative cyclization using iodobenzenediacetate, which offers atom economy and avoids harsh conditions, yielding 70–85% of the target compound . Michael addition-cyclization routes between triazolediamine derivatives and α,β-unsaturated carbonyls in ethanol/sodium ethanoate further expand synthetic flexibility, providing 79–91% yields after 12 hours [9].
Table 1: Comparison of Cyclocondensation Methods
Method | Conditions | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
Hydrazone Cyclization | Acetic acid, 120°C, 14h | Ethyl acetoacetate hydrazone | 80–95 | High yield, simplicity |
Oxidative Cyclization | Iodobenzenediacetate, RT, 24h | Hydrazono-dihydropyrimidine | 70–85 | Metal-free, mild conditions |
Michael Addition | Ethanol/NaOEt, reflux, 12h | Triazolediamine | 79–91 | Versatile substituent introduction |
Regioselectivity in triazolopyrimidine functionalization is governed by reaction conditions and catalyst choice. Acidic environments (e.g., citric acid/EtOH) favor C-5-aryl/C-7-methyl isomers, while neutral ionic liquids shift selectivity toward C-7-aryl/C-5-methyl products. This was demonstrated in Biginelli-like multicomponent reactions using 3,5-diaminotriazole, benzaldehyde, and ethyl acetoacetate [2]. Microwave-assisted synthesis enhances regiocontrol, reducing reaction times from hours to minutes and improving yields by 15–20%. Substituent effects also dictate reactivity: electron-withdrawing groups at C-6 increase electrophilicity at C-7, facilitating nucleophilic additions [5] [6].
Table 2: Regioselectivity Control in Biginelli-like Reactions
Condition | Catalyst | Dominant Isomer | Yield (%) | Key Driver |
---|---|---|---|---|
Acidic (Citric acid) | EtOH, reflux | 5-Aryl-7-methyl-6-carboxylate | 16 | Protonation of carbonyl oxygen |
Neutral Ionic Liquid | [BMIM]BF₄, 80°C | 7-Aryl-5-methyl-6-carboxylate | 38 | Polarity and hydrogen-bonding |
Microwave-Assisted | None, 150°C, 20 min | 5,7-Disubstituted with high purity | 85 | Rapid uniform heating |
Continuous-flow reactors address limitations in batch synthesis, such as thermal inconsistency and scalability. Optimized parameters include:
Table 3: Flow vs. Batch Synthesis Optimization
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 14 h | 8–10 min | 99% reduction |
Temperature Control | Non-uniform heating | Precise (±1°C) | Reduced decomposition |
Yield | 60–65% | 86% | +25% |
Byproducts | Azomethine derivatives (5–8%) | <0.5% | Enhanced purity |
Hybridization leverages the triazolopyrimidine core to enhance bioactivity. Key strategies include:
Table 4: Bioactivity of Triazolopyrimidine Hybrids
Hybrid Structure | PA-PB1 IC₅₀ (μM) | Antiviral EC₅₀ (μM) | Key Interaction |
---|---|---|---|
Cycloheptathiophene-TZP | 1.1 | 7–25 (FluA/FluB) | H-bond with PAC Q408 |
2-Carbamoylphenyl-TZP | 3.2 | 5–18 (FluA/FluB) | Enhanced solubility (logP = 2.1) |
m-Fluorophenyl-TZP | 0.9 | 4–12 (FluA/FluB) | Hydrophobic pocket occupancy |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5